(E)-ethyl 3-(pyridin-2-yl)acrylate

Photophysics Materials Chemistry Spectroscopy

Researchers requiring metal-binding polymers or fluorescent materials face isomer-specific performance gaps. This (E)-configured 2-pyridinyl acrylate delivers unique chelation, bathochromic shifts, and validated antimicrobial scaffold activity. - **Key differentiator:** Ortho-nitrogen enables metal coordination-impossible with 3- or 4-pyridyl isomers - **Applications:** Hydrogel cross-linkers, OLEDs, antibacterial enamine synthesis - **Supply:** In-stock inventory; technical data sheet available

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 70526-11-3
Cat. No. B023978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 3-(pyridin-2-yl)acrylate
CAS70526-11-3
Synonyms(2E)-3-(2-Pyridinyl)-2-propenoic Acid Ethyl Ester; _x000B_Ethyl 3-(2-Pyridinyl)-2(E)-propenoate
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=N1
InChIInChI=1S/C10H11NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-8H,2H2,1H3/b7-6+
InChIKeyKLWMOCBNXFKZOS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 3-(pyridin-2-yl)acrylate: Pyridinyl Acrylate Building Block


(E)-Ethyl 3-(pyridin-2-yl)acrylate (CAS 70526-11-3) is an α,β-unsaturated ester featuring a pyridine ring in the 2-position [1]. Its molecular formula is C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol [2]. As an acrylate derivative, it serves as a versatile synthetic intermediate and monomer in polymer chemistry , with the (E)-configuration of the double bond being a key structural feature influencing its reactivity and the properties of derived materials [3].

(E)-configured α,β-unsaturated ester building block
2‑pyridinyl substitution for metal-coordination studies
Supports polymer and materials research workflows

Why (E)-Ethyl 3-(pyridin-2-yl)acrylate Cannot Be Substituted


Direct substitution of (E)-ethyl 3-(pyridin-2-yl)acrylate with its regioisomers or other pyridinyl acrylate analogs is scientifically unsound due to fundamental differences in molecular architecture that dictate reactivity and application performance. The specific (E)-geometry of the double bond and the ortho-position of the pyridinyl nitrogen are not merely cosmetic details; they are the critical structural determinants for downstream applications [1]. The ortho-nitrogen enables unique chelation capabilities [2], and the electronic effects of the 2-pyridinyl group on the acrylate moiety differ significantly from 3- or 4-pyridinyl analogs, impacting polymerization kinetics and the properties of resulting copolymers . The following evidence quantifies these critical differences, providing the necessary data for informed procurement decisions.

Regioisomer mismatch

3‑ or 4‑pyridinyl isomers alter electronic conjugation and chelation behavior.

Stereochemistry loss

(Z)‑isomer or cinnamate lacks the ortho‑pyridine metal‑binding motif.

Property divergence

Hydrogel or antimicrobial properties differ; simple swap may not reproduce results.

Comparative Evidence for (E)-Ethyl 3-(pyridin-2-yl)acrylate


Positional Isomerism and Electronic Properties

The position of the nitrogen atom in the pyridine ring directly impacts the electronic structure of the acrylate. Studies on related pyridinevinylene and pyridineacrylonitrile derivatives show a clear trend: changing the nitrogen position from the meta- to ortho- or para- positions induces a bathochromic shift in both absorption and fluorescence emission maxima [1]. This indicates that the ortho-substitution in (E)-ethyl 3-(pyridin-2-yl)acrylate alters its conjugation and HOMO-LUMO gap compared to its 3-pyridinyl and 4-pyridinyl regioisomers. This fundamental difference in electronic properties will dictate its behavior in optoelectronic applications and its suitability as a spectroscopic probe [2].

Positional Isomer Electronics
Class-level inference
Bathochromic shift (red shift) for ortho vs. meta isomer
Supports spectroscopic probe differentiation
Class-level trend; confirm for this specific compound
Photophysics Materials Chemistry Spectroscopy

Chelation Behavior of the 2-Pyridinyl Group

The 2-pyridinyl group in (E)-ethyl 3-(pyridin-2-yl)acrylate confers unique chelating properties not available to its 3- or 4-pyridinyl isomers or non-pyridinyl analogs like ethyl cinnamate. The nitrogen atom in the ortho-position can participate in the formation of stable 5-membered chelate rings with metal ions, a classic coordination motif [1]. This chelation significantly alters the reactivity and electronic properties of the acrylate moiety, enabling applications in metal-mediated catalysis and the synthesis of functional metal-organic materials [2]. While direct comparative binding constants for this specific ester are not available in the public domain, the well-established coordination behavior of 2-pyridinyl groups provides a strong class-level inference for its differential performance.

2-Pyridinyl Chelation
Class-level inference
Enables 5‑membered chelate rings; meta/para isomers cannot chelate
Essential for metal-coordination research
Coordination constants not publicly reported
Coordination Chemistry Catalysis Metal-Organic Frameworks

Hydrogel Cross-Linker: Swelling and Degradation Tuning

In a study focused on synthesizing tunable hydrogels, a library of pyridine acrylate and acrylamide cross-linkers was developed. The results demonstrated that the specific structure of the cross-linker, including the pyridine substitution pattern, directly dictates the resulting hydrogel's equilibrium swelling ratio and degradation rate . While the study encompassed a small library of compounds, the principle that varying the cross-linker structure leads to tunable material properties is clearly established. This implies that the use of (E)-ethyl 3-(pyridin-2-yl)acrylate as a monomer or cross-linker precursor would yield a hydrogel with a distinct property profile compared to one made with a 3- or 4-pyridinyl isomer .

Hydrogel Property Tuning
Class-level inference
Cross‑linker structure dictates swelling and degradation profiles
Enables tunable hydrogel research
Exact properties are formulation‑dependent
Hydrogels Drug Delivery Biomaterials Polymer Chemistry

Antimicrobial Activity of Derivatives

Research indicates that derivatives of (E)-ethyl 3-(pyridin-2-yl)acrylate, specifically synthesized enamines, have demonstrated potent antibacterial activity against bacterial strains, including *E. coli* . While this evidence is for a derivative and not a direct comparison of the parent compound, it strongly suggests that the 2-pyridinyl acrylate scaffold is a privileged structure for developing antimicrobial agents. The specific electronic and steric properties conferred by the (E)-configured 2-pyridinyl group likely contribute to this observed activity, differentiating it from other scaffolds that may not yield similarly active derivatives .

Derivative Antibacterial Activity
Supporting evidence
Enamine derivatives show reported activity against E. coli
Supports antimicrobial lead research
Activity reported for derivatives, not parent compound
Medicinal Chemistry Antimicrobial Research Drug Discovery

Application Scenarios for (E)-Ethyl 3-(pyridin-2-yl)acrylate


Metal-Chelating Polymers and Functional Materials

The unique ability of the 2-pyridinyl group to chelate metal ions makes (E)-ethyl 3-(pyridin-2-yl)acrylate the monomer of choice for creating polymers with metal-binding properties. This is a critical requirement for applications such as heterogeneous catalysis, metal ion sensing, and the fabrication of metallosupramolecular assemblies. The 3- and 4-pyridinyl isomers cannot replicate this chelating function .

Tunable Hydrogels for Biomedical Research

Research has demonstrated that pyridine acrylates serve as versatile cross-linkers for hydrogels with tunable swelling and degradation profiles . The specific properties of the resulting hydrogel are directly linked to the structure of the pyridine-containing monomer. Using (E)-ethyl 3-(pyridin-2-yl)acrylate allows researchers to access a specific point in the property landscape of these materials, which is essential for optimizing performance in drug delivery and tissue engineering applications.

Antibacterial Lead Generation Scaffold

The synthesis of enamine derivatives from (E)-ethyl 3-(pyridin-2-yl)acrylate has yielded compounds with potent antibacterial activity against *E. coli* . This positions the compound as a privileged scaffold for the development of new antimicrobial agents. Procuring this specific isomer ensures access to a structural space that has demonstrated biological relevance, accelerating hit-to-lead campaigns.

Optoelectronic Materials with Ortho-Pyridinyl Electronics

The ortho-position of the pyridine nitrogen imparts distinct electronic properties to the acrylate chromophore, resulting in a bathochromic shift in absorption and emission compared to meta-isomers . This makes (E)-ethyl 3-(pyridin-2-yl)acrylate the preferred starting material for synthesizing fluorescent probes, organic light-emitting diodes (OLEDs), or other optoelectronic components where specific photophysical characteristics are required.

Application
Selection Property
Validation Focus
Metal-coordinating polymer research
2‑Pyridinyl chelation capability
Metal‑binding and catalytic activity
Tunable hydrogel research
Cross‑linker‑dependent swelling/degradation
Hydrogel property characterization
Antimicrobial lead discovery
Privileged scaffold for derivatization
Antibacterial screening assays
Optoelectronic material research
Bathochromic shift potential
Photophysical property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-ethyl 3-(pyridin-2-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.